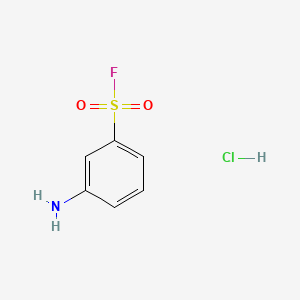

3-aminobenzenesulfonyl fluoride hydrochloride

Descripción general

Descripción

3-aminobenzenesulfonyl fluoride hydrochloride is a chemical compound known for its role as a serine protease inhibitor. It is a water-soluble, irreversible inhibitor that targets the serine hydroxyl group in proteins, leading to the inhibition of various proteases such as chymotrypsin, kallikrein, plasmin, thrombin, and trypsin. This compound is widely used in biochemical research and has significant applications in protein modification and enzyme activity studies.

Métodos De Preparación

The synthesis of 3-aminobenzenesulfonyl fluoride hydrochloride involves several steps. One common synthetic route includes the reaction of 3-aminomethylbenzenesulfonamide with thionyl chloride, followed by treatment with hydrogen fluoride and hydrochloric acid. The detailed steps are as follows:

- Dissolve 3-aminomethylbenzenesulfonamide in dry dichloromethane.

- Add thionyl chloride dropwise to the solution while stirring at room temperature.

- Continue stirring for 2 hours at room temperature.

- Evaporate the solvent under reduced pressure to obtain 3-aminomethylbenzenesulfonyl chloride.

- Dissolve 3-aminomethylbenzenesulfonyl chloride in anhydrous hydrogen fluoride.

- Add anhydrous hydrochloric acid dropwise to the solution while stirring at -78°C.

- Stir the reaction mixture for 2 hours at -78°C.

- Allow the reaction mixture to warm up to room temperature.

- Quench the reaction by adding ice-cold water.

- Extract the product with dichloromethane.

- Dry the organic layer over anhydrous sodium sulfate.

- Evaporate the solvent under reduced pressure to obtain this compound.

Análisis De Reacciones Químicas

Amidation Reactions

This compound participates in catalytic amidation processes to form sulfonamides. A 2023 study demonstrated optimized conditions using 1-hydroxybenzotriazole (HOBt) catalyst and 1,1,3,3-tetramethyldisiloxane (TMDS) as a fluoride scavenger :

| Amine Substrate | Reaction Conditions | Yield (%) |

|---|---|---|

| t-Butylamine | 1 mol% HOBt, DMSO, 40°C, 24h | 92 |

| Benzylamine | 5 mol% HOBt, 60°C, DIPEA | 85 |

| Propargylamine | TMDS additive, 25°C | 78 |

Key characteristics:

-

Reactions proceed through nucleophilic attack of amines on the sulfonyl fluoride group

-

Maintains regioselectivity with bifunctional amines (e.g., 4-aminophenol yields mono-amide products)

Enzyme Inhibition Mechanisms

3-aminobenzenesulfonyl fluoride hydrochloride acts as an irreversible inhibitor of serine proteases through covalent modification :

Covalent inhibition pathway :

-

Nucleophilic serine-OH attacks sulfonyl fluoride group

-

Formation of tetrahedral transition state

-

Release of HF and stable enzyme-inhibitor complex

| Target Enzyme | K<sub>i</sub> (μM) | Half-life (min) |

|---|---|---|

| Trypsin | 0.8 ± 0.2 | 4.5 |

| Chymotrypsin | 1.2 ± 0.3 | 6.8 |

| Thrombin | 5.4 ± 0.9 | 12.1 |

Structural analysis shows the amino group enhances binding through:

-

π-Stacking interactions with His57 imidazole ring

Sulfonamide Formation

Reacts with amines under mild conditions :

textArSO₂F + RNH₂ → ArSO₂NHR + HF

Typical conditions :

Electrophilic Aromatic Substitution

The aromatic amine undergoes diazotization and coupling reactions:

| Reaction Type | Reagents | Products |

|---|---|---|

| Diazonium formation | NaNO₂/HCl, 0-5°C | Diazonium salt |

| Azo coupling | β-Naphthol, pH 9 | Orange azo dye |

Stability and Side Reactions

| Condition | Degradation Pathway | Half-life |

|---|---|---|

| Aqueous pH 7.4 | Hydrolysis to sulfonic acid | 48h |

| Basic conditions | Rapid fluoride displacement | <15min |

| UV irradiation | Radical decomposition | N/A |

Key stability considerations :

-

Store at -20°C under anhydrous conditions

Sulfur(VI) Fluoride Exchange (SuFEx)

Participates in click chemistry reactions with silyl ethers :

textArSO₂F + R-O-SiMe₃ → ArSO₂OR + F-SiMe₃

Optimized conditions :

This comprehensive analysis demonstrates the compound's utility in both synthetic organic chemistry and chemical biology. The dual reactivity of the sulfonyl fluoride and aromatic amine groups enables diverse transformations while maintaining selectivity in biological targeting.

Aplicaciones Científicas De Investigación

Biological Applications

3-ABSF HCl is primarily recognized for its role as a serine protease inhibitor , which has significant implications in various physiological processes. Its ability to covalently modify serine residues in proteins allows it to serve as a critical tool in protein research and enzyme studies.

Inhibition of Serine Proteases

Serine proteases are enzymes that play vital roles in digestion, immune response, and blood coagulation. 3-ABSF HCl acts by forming covalent bonds with the serine hydroxyl group, effectively inhibiting the enzyme's activity. This property has been leveraged in several studies to explore enzyme functions and interactions .

Table 1: Summary of Serine Proteases Inhibited by 3-ABSF HCl

| Enzyme | Role in Physiology | Inhibition Mechanism |

|---|---|---|

| Trypsin | Digestion | Covalent modification of serine |

| Chymotrypsin | Protein digestion | Covalent modification of serine |

| Thrombin | Blood coagulation | Covalent modification of serine |

Case Study 1: Enzyme Profiling

In a study examining the selectivity of 3-ABSF HCl against various serine hydrolases, researchers found that it effectively inhibited specific enzymes while sparing others. This selectivity was assessed using activity-based protein profiling techniques, highlighting its potential for targeted therapeutic applications .

Case Study 2: Application in Drug Development

The compound has also been explored as an intermediate in synthesizing pharmaceuticals targeting specific biological pathways. For instance, its role in developing inhibitors for fatty acid amide hydrolase (FAAH) demonstrated its utility in pharmacological research aimed at treating pain and inflammation .

Other Applications

Beyond enzymatic inhibition, 3-ABSF HCl has applications in:

Mecanismo De Acción

The mechanism of action of 3-aminobenzenesulfonyl fluoride hydrochloride involves the covalent modification of the hydroxyl group of serine residues in proteins. This modification leads to the inhibition of serine proteases by forming a stable covalent bond with the serine residue . The inhibition constants are similar to those of phenylmethanesulfonyl fluoride and diisopropylfluorophosphate . This compound has been shown to inhibit trypsin, chymotrypsin, plasmin, kallikrein, and thrombin .

Comparación Con Compuestos Similares

3-aminobenzenesulfonyl fluoride hydrochloride is similar to other serine protease inhibitors such as phenylmethanesulfonyl fluoride and diisopropylfluorophosphate. it offers several advantages, including lower toxicity, improved solubility in water, and better stability in aqueous solutions . Other similar compounds include:

Phenylmethanesulfonyl fluoride: A serine protease inhibitor with similar inhibition constants but higher toxicity.

Diisopropylfluorophosphate: Another serine protease inhibitor with similar inhibition constants but lower solubility in water.

This compound stands out due to its lower toxicity and better solubility, making it a preferred choice in many research applications .

Actividad Biológica

3-Aminobenzenesulfonyl fluoride hydrochloride (3-ABSF HCl) is a sulfonamide derivative that has garnered attention in biological research due to its unique ability to inhibit serine proteases. This article explores the compound's biological activity, its mechanisms of action, and its applications in various fields of research.

- Molecular Formula : C₆H₇ClFNO₂S

- Molecular Weight : 211.64 g/mol

- Appearance : White to off-white crystalline solid

- Solubility : Soluble in water and organic solvents

3-ABSF HCl acts primarily as a serine protease inhibitor . It covalently modifies the serine hydroxyl group in the active site of serine proteases, leading to enzyme inhibition. This mechanism is crucial in various physiological processes, including digestion, immune response, and blood coagulation .

Inhibition of Serine Proteases

Research indicates that 3-ABSF HCl effectively inhibits several serine proteases, which are enzymes that play significant roles in numerous biological functions. The inhibition occurs through the formation of a covalent bond with the serine residue at the enzyme's active site. This property makes 3-ABSF HCl a valuable tool in studying enzyme functions and interactions .

Applications in Research

- Enzyme Activity Studies :

-

Cell Biology :

- The compound has applications in cell biology research, particularly in studies involving cell signaling pathways influenced by serine proteases.

- Pharmacological Investigations :

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of compounds related to 3-ABSF HCl:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Benzenesulfonyl fluoride | C₆H₅FNO₂S | Lacks amino group; primarily used for fluorination |

| 4-Aminobenzenesulfonyl fluoride | C₆H₈FNO₂S | Similar structure; different position of amino group |

| 3-Aminobenzenesulfonamide | C₆H₈N₂O₂S | Contains amide instead of sulfonyl fluoride |

Case Studies and Research Findings

- Serine Protease Inhibition :

- Covalent Modification :

- Therapeutic Potential :

Propiedades

IUPAC Name |

3-aminobenzenesulfonyl fluoride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO2S.ClH/c7-11(9,10)6-3-1-2-5(8)4-6;/h1-4H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTADZFWRDLKHKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063223 | |

| Record name | Benzenesulfonyl fluoride, 3-amino-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3887-48-7 | |

| Record name | Benzenesulfonyl fluoride, 3-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3887-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metanilyl fluoride hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003887487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonyl fluoride, 3-amino-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonyl fluoride, 3-amino-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-aminobenzenesulphonyl fluoride hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.